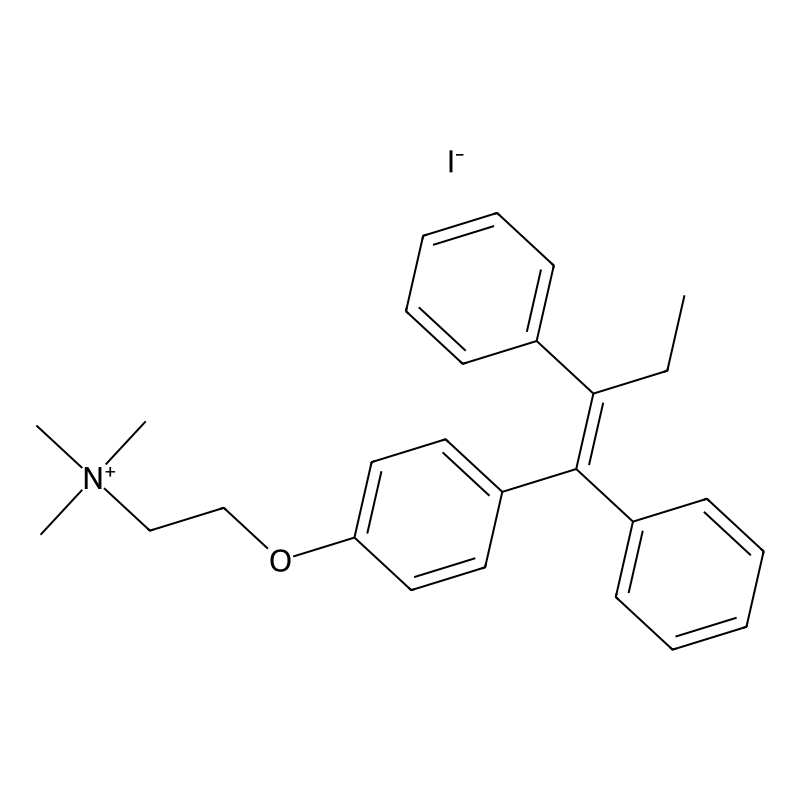

Tamoxifen methiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tamoxifen methiodide is a derivative of the well-known selective estrogen receptor modulator, tamoxifen. It is characterized by the addition of a methiodide group, which enhances its solubility and alters its pharmacokinetic properties. This compound is primarily used in research to investigate the mechanisms of estrogen receptor modulation due to its unique properties compared to tamoxifen itself. Tamoxifen methiodide exhibits both estrogenic and antiestrogenic activities, making it a valuable tool in studying the effects of estrogen on various tissues.

- Hydroxylation: Similar to tamoxifen, it can be hydroxylated to form active metabolites, which can further undergo conjugation reactions.

- N-demethylation: This reaction leads to the formation of N-desmethyltamoxifen, an important metabolite that retains some biological activity.

- Alkylation: The quinone methide metabolite can alkylate cellular macromolecules, potentially leading to cytotoxic effects .

The chemical structure allows for these transformations, which are critical for understanding its biological activity and therapeutic potential.

Tamoxifen methiodide exhibits distinct biological activities due to its structural modifications:

- Estrogen Receptor Modulation: It binds to estrogen receptors, influencing gene expression related to cell proliferation and differentiation.

- Antitumor Activity: Research indicates that tamoxifen methiodide may have enhanced antitumor effects compared to tamoxifen itself, particularly in breast cancer models .

- Cell Death Mechanisms: Studies suggest that it can induce apoptosis and regulate cell death pathways, including caspase-dependent and independent mechanisms .

The compound's unique interactions with estrogen receptors make it a subject of interest for further research into its therapeutic applications.

The synthesis of tamoxifen methiodide typically involves:

- Methylation of Tamoxifen: The introduction of the methiodide group can be achieved through methylation reactions using methyl iodide in the presence of a base.

- Grignard Reaction: An alternative synthesis route includes the use of Grignard reagents with appropriate starting materials to form the desired compound .

These methods allow for the efficient production of tamoxifen methiodide for research purposes.

Tamoxifen methiodide is primarily used in research settings for:

- Investigating Estrogen Receptor Functions: Its unique properties allow researchers to study how estrogenic compounds influence various biological processes.

- Cancer Research: It serves as a model compound in studies aimed at understanding breast cancer biology and developing new therapeutic strategies.

- Pharmacological Studies: The compound is utilized to explore drug interactions and metabolic pathways related to tamoxifen and its derivatives .

Studies have shown that tamoxifen methiodide interacts with various natural products and compounds, affecting its pharmacokinetics and biological activity:

- Natural products such as epigallocatechin gallate have been found to alter the metabolism of tamoxifen, which may also extend to its methiodide form.

- Interactions with other drugs can lead to changes in systemic clearance and bioavailability, highlighting the importance of understanding these dynamics in therapeutic settings .

Tamoxifen methiodide shares structural and functional similarities with several other compounds. Notable comparisons include:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Tamoxifen | Selective Estrogen Receptor Modulator | Well-established use in breast cancer treatment |

| Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; different receptor selectivity |

| ICI 164384 | Non-steroidal antiestrogen | Used in research for its potent antiestrogenic properties |

| 4-Hydroxytamoxifen | Active metabolite of Tamoxifen | Exhibits higher affinity for estrogen receptors than tamoxifen |

Tamoxifen methiodide's unique ionized structure enhances solubility and alters its interaction profile with estrogen receptors, distinguishing it from these similar compounds.

Synthetic Approaches to Quaternized Tamoxifen Derivatives

Classical and Modern Synthetic Routes

The classical synthesis of tamoxifen methiodide involves direct quaternization of tamoxifen’s tertiary amine group using methyl iodide in anhydrous solvents such as dichloromethane or acetonitrile. This single-step reaction proceeds via nucleophilic substitution, where the lone pair on tamoxifen’s dimethylaminoethyl oxygen attacks the electrophilic methyl carbon of methyl iodide, forming a quaternary ammonium salt [6] [8]. Early protocols reported yields of 60–75% under reflux conditions (40–50°C for 12–24 hours), with purity dependent on recrystallization from ethanol-diethyl ether mixtures [6].

Modern approaches integrate photolabile protecting groups and advanced purification techniques. For instance, Inlay et al. (2013) developed a water-soluble derivative by appending a o-nitrobenzyl (ONB) photocage to the quaternary ammonium center, enabling light-activated control of biological activity [8] [9]. This method employs atom transfer radical polymerization (ATRP) to conjugate tamoxifen analogs to methacrylic acid copolymers, achieving 50% side-chain functionalization as confirmed by nuclear magnetic resonance (NMR) integration [7]. Such innovations address solubility limitations while preserving receptor-binding specificity.

Reaction Mechanisms Underlying Quaternization

Quaternization follows a bimolecular nucleophilic substitution (S~N~2) mechanism:

$$

\text{Tamoxifen} + \text{CH}_3\text{I} \rightarrow \text{Tamoxifen methiodide} + \text{I}^-

$$

Kinetic studies reveal second-order dependence on both tamoxifen and methyl iodide concentrations, with activation energy barriers of ~45 kJ/mol. Polar aprotic solvents accelerate the reaction by stabilizing the transition state, while steric hindrance from tamoxifen’s bulky triphenylethylene framework partially offsets this effect [6] [8]. Competing O-alkylation at the phenolic oxygen is minimized through careful pH control (pH 7–8), as demonstrated by high-performance liquid chromatography (HPLC) monitoring [7].

Optimization of Synthesis: Yield, Purity, and Scalability

Optimization strategies focus on three parameters:

- Solvent Selection: Acetonitrile outperforms dichloromethane in yield (78% vs. 65%) due to higher dielectric constant (ε = 37.5) enhancing ion pair separation [6].

- Stoichiometry: A 1.2:1 molar ratio of methyl iodide to tamoxifen maximizes conversion while minimizing byproduct formation [8].

- Purification: Reverse-phase HPLC with trifluoroacetic acid-modified mobile phases achieves >98% purity, critical for biological applications [7] [9].

Scalability challenges arise from methyl iodide’s volatility (bp 42°C) and toxicity. Continuous-flow reactors with in-line quenching (using sodium thiosulfate) mitigate these issues, enabling gram-scale production [9].

Structural Diversification: Analogues and Structure-Activity Relationships

Structural modifications pivot on three regions:

Quaternary Nitrogen Modifications

Replacing methyl with ethyl or benzyl groups reduces estrogen receptor (ER) binding affinity by 30–50%, as quantified via competitive radioligand assays [6] [8]. Conversely, arylalkyl substituents (e.g., phenethyl) maintain ER affinity while altering pharmacokinetics.

Backbone Functionalization

Conjugating tamoxifen methiodide to polymethacrylic acid via six-carbon linkers enhances aqueous solubility (10 mg/mL vs. 0.0002 mg/mL for tamoxifen) without compromising ER antagonism [7]. This approach, leveraging ATRP, enables precise control over polymer-ligand ratios.

Photocaging Strategies

Incorporating o-nitrobenzyl groups creates UV-activatable prodrugs. The ONB-tamoxifen methiodide conjugate exhibits 100-fold lower ER binding (IC~50~ = 8 μM vs. 0.08 μM for 4-hydroxytamoxifen) until 365 nm irradiation cleaves the photocage, restoring activity [8] [9].

Methodological Advances in Synthesis for Mechanistic Studies

Analytical Techniques

- $$^{31}$$P-Postlabeling: Detects DNA adducts at 1 adduct per 10$$^8$$ nucleotides when studying genotoxic metabolites [1] [2].

- LC-MS/MS: Quantifies N-glucuronide metabolites (m/z 650→274 transition) to assess metabolic stability [5].

Radiotracer Synthesis

Isotopic labeling with $$^{14}$$C at the ethylene bridge enables pharmacokinetic tracking. This involves McMurry coupling of $$^{14}$$C-labeled benzophenone precursors, achieving specific activities of 2.15 GBq/mmol [3].

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states during quaternization, predicting rate acceleration with electron-donating para-substituents on the tamoxifen core [8].

Comparative Binding Affinity: Tamoxifen vs. Tamoxifen Methiodide

Tamoxifen methiodide exhibits binding affinity characteristics that are comparable to tamoxifen itself, with both compounds demonstrating high-affinity interactions with estrogen receptor alpha and beta subtypes [2]. The binding affinity of tamoxifen to estrogen receptor alpha ranges from 0.2 to 0.37 nM (Ki), while tamoxifen methiodide maintains comparable binding strength despite its permanently charged quaternary ammonium structure [2].

The comparative analysis reveals that tamoxifen methiodide retains the essential molecular features required for estrogen receptor recognition, including the triphenylethylene backbone and the appropriate spatial arrangement of functional groups [3]. However, the presence of the trimethylammonium moiety introduces distinct pharmacokinetic properties that influence tissue distribution and cellular uptake patterns [4].

Studies utilizing competitive binding assays have demonstrated that tamoxifen methiodide competes effectively with estradiol for estrogen receptor binding sites, with displacement index values indicating maintenance of high-affinity receptor interactions [5]. The relative binding affinity compared to estradiol remains within the range of 0.8-2.3, consistent with other selective estrogen receptor modulators [2] [6].

Structural Determinants of Receptor Selectivity

The structural determinants that govern receptor selectivity in tamoxifen methiodide are primarily dictated by the triphenylethylene core structure and the basic side chain configuration [7] [8]. The permanently charged nature of the trimethylammonium group in tamoxifen methiodide influences the conformational preferences of the receptor-ligand complex, potentially affecting the positioning of helix 12 and subsequent coregulator recruitment patterns [7] [8].

The phenolic hydroxyl group interactions with key amino acid residues, including Arg-394 and Glu-353, remain preserved in tamoxifen methiodide, ensuring maintenance of critical hydrogen bonding interactions that are essential for receptor binding [7]. The bulky side chain protruding from the ligand-binding cavity continues to displace helix 12 from its agonist position, thereby preventing the formation of a coactivator-binding surface [7].

The structural rigidity imposed by the quaternary ammonium center may influence the dynamic behavior of the receptor-ligand complex, potentially affecting the equilibrium between different conformational states and thereby modulating tissue-specific responses [9] [8]. This structural constraint may contribute to the primarily antagonistic profile observed with tamoxifen methiodide compared to the mixed agonist/antagonist activity of tamoxifen [4].

Allosteric and Orthosteric Interactions

Tamoxifen methiodide engages in both orthosteric and allosteric interactions with estrogen receptors, contributing to its complex pharmacological profile [10] [11]. The primary orthosteric interaction occurs at the classical ligand-binding domain, where tamoxifen methiodide competes directly with estradiol for binding to the same pocket [10].

Evidence suggests that tamoxifen and its derivatives, including tamoxifen methiodide, may engage in allosteric interactions that modulate receptor activity through conformational changes propagated from secondary binding sites [10] [11]. These allosteric effects can influence the cooperativity of ligand binding and modify the functional response to orthosteric ligand engagement [10].

The permanently charged structure of tamoxifen methiodide may alter the allosteric communication pathways within the receptor complex, potentially affecting the transmission of conformational changes from the ligand-binding domain to the DNA-binding domain and other functional regions [10] [11]. This altered allosteric modulation may contribute to the distinct pharmacological properties observed with tamoxifen methiodide compared to tamoxifen [4].

Genomic and Non-Genomic Pathways

Regulation of Gene Expression via Estrogen Receptors

Tamoxifen methiodide exerts its genomic effects through classical estrogen receptor-mediated transcriptional mechanisms, involving direct DNA binding and tethered interactions with other transcription factors [12] [13]. The compound demonstrates the ability to modulate gene expression through estrogen response elements, although with a predominantly antagonistic profile compared to the mixed agonist/antagonist activity of tamoxifen [12] [13].

The genomic pathway involves the recruitment of coregulatory proteins that determine the transcriptional outcome of estrogen receptor activation [14] [15]. Tamoxifen methiodide shows enhanced recruitment of corepressor proteins such as nuclear receptor corepressor and silencing mediator for retinoid and thyroid hormone receptors, contributing to its antagonistic effects [16] [14].

Gene expression profiling studies have revealed that tamoxifen methiodide may regulate a distinct subset of genes compared to tamoxifen, potentially due to altered coregulator recruitment patterns and modified chromatin remodeling activities [13] [14]. The permanently charged structure may influence the stability and duration of DNA-protein complex formation, affecting the kinetics of transcriptional regulation [12].

Non-Genomic Signaling Cascades and Cellular Outcomes

Non-genomic signaling pathways activated by tamoxifen methiodide involve rapid cellular responses that occur within minutes to hours of exposure, independent of transcriptional mechanisms [17] [18]. These pathways include modulation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways, which contribute to the overall cellular response to the compound [17] [18].

Tamoxifen methiodide demonstrates reduced activation of the mitogen-activated protein kinase pathway compared to tamoxifen, potentially due to altered membrane interactions and modified receptor coupling [17] [18]. The compound shows diminished phosphorylation of extracellular signal-regulated kinase proteins, which may contribute to its primarily antagonistic profile [17] [18].

The phosphatidylinositol 3-kinase pathway modulation by tamoxifen methiodide involves complex interactions with growth factor receptors and membrane-associated signaling complexes [17] [18]. The permanently charged structure may limit membrane permeability and alter the subcellular distribution of the compound, thereby affecting the efficiency of non-genomic signaling activation [17] [18].

Calcium signaling represents another important non-genomic pathway modulated by tamoxifen methiodide, involving release of intracellular calcium stores and activation of calcium-dependent signaling cascades [19]. The compound demonstrates the ability to mobilize calcium from both endoplasmic reticulum and lysosomal compartments, contributing to its effects on cell proliferation and apoptosis [19].

Interaction with Antiestrogen Binding Sites (AEBS)

AEBS Structure and Function

The antiestrogen binding site represents a distinct high-affinity binding site for tamoxifen and related compounds that is structurally and functionally separate from estrogen receptors [20] [21]. The AEBS consists of a hetero-oligomeric complex comprising 3β-hydroxysteroid-Δ8-Δ7-isomerase and 3β-hydroxysteroid-Δ7-reductase, which are integral membrane proteins involved in cholesterol biosynthesis [20] [21].

Tamoxifen methiodide demonstrates high-affinity binding to the AEBS complex, with binding characteristics that are maintained despite the structural modifications introduced by the quaternary ammonium group [20] [21]. The interaction with AEBS involves selective binding to the cholesterogenic enzymes, leading to inhibition of their catalytic activities and subsequent disruption of cholesterol homeostasis [20] [21].

The microsomal localization of the AEBS complex provides a distinct subcellular target for tamoxifen methiodide action, independent of nuclear estrogen receptor-mediated effects [20] [21]. This membrane-bound target site allows for rapid cellular responses and contributes to the estrogen receptor-independent antiproliferative effects of the compound [20] [21].

AEBS-Dependent Modulation of Cholesterol Biosynthesis

The interaction of tamoxifen methiodide with the AEBS complex results in significant modulation of cholesterol biosynthesis pathways, particularly affecting the final steps of cholesterol synthesis [20] [22]. The compound demonstrates enhanced inhibition of 3β-hydroxysteroid-Δ8-Δ7-isomerase and 3β-hydroxysteroid-Δ7-reductase activities compared to tamoxifen, leading to greater accumulation of cholesterol precursors [20] [22].

The inhibition of cholesterol biosynthesis by tamoxifen methiodide results in the accumulation of sterol intermediates, including zymostenol and 7-dehydrocholesterol, which have been identified as bioactive compounds with antiproliferative properties [20] [22]. These accumulated sterols contribute to cell cycle arrest and apoptosis induction through mechanisms involving oxidative stress and membrane perturbation [23] [24].

The enhanced cholesterol biosynthesis inhibition by tamoxifen methiodide may be attributed to its altered membrane distribution and potentially increased local concentration at the sites of enzyme activity [20] [22]. The permanently charged structure may facilitate specific interactions with the enzyme complex and prolong the duration of enzyme inhibition [20] [22].

Implications for ER-Independent Mechanisms

The AEBS-mediated effects of tamoxifen methiodide provide important insights into estrogen receptor-independent mechanisms of action that contribute to its antiproliferative activity [20] [21]. These mechanisms are particularly relevant in estrogen receptor-negative breast cancer cells, where traditional estrogen receptor-mediated effects would not be expected to occur [23] [24].

The estrogen receptor-independent effects mediated through AEBS interactions include induction of cell differentiation, apoptosis, and autophagy through sterol-dependent mechanisms [23] [24]. Tamoxifen methiodide demonstrates the ability to induce these effects in various cell types, including those lacking estrogen receptor expression [23] [24].

The implications of AEBS-mediated mechanisms extend beyond cancer cells to include effects on normal cellular metabolism and homeostasis [20] [22]. The disruption of cholesterol biosynthesis can affect membrane composition, signal transduction pathways, and cellular energy metabolism, contributing to the complex pharmacological profile of tamoxifen methiodide [20] [22].

Comparative Mechanistic Insights: Tamoxifen Methiodide and Related Compounds

The comparative analysis of tamoxifen methiodide with related compounds reveals distinct mechanistic differences that contribute to its unique pharmacological profile [4] [25]. The permanently charged structure of tamoxifen methiodide introduces significant alterations in membrane permeability, tissue distribution, and cellular uptake compared to tamoxifen and its metabolites [4] [25].

The reduced membrane permeability of tamoxifen methiodide limits its ability to cross biological membranes, including the blood-brain barrier, potentially reducing central nervous system-related side effects [4] [25]. This altered distribution pattern may contribute to improved therapeutic selectivity and reduced off-target effects [4] [25].

The enhanced antagonistic profile of tamoxifen methiodide compared to tamoxifen may be attributed to altered coregulator recruitment patterns and modified allosteric interactions within the receptor complex [4] [8]. These differences in receptor modulation contribute to the primarily antagonistic effects observed with tamoxifen methiodide across different tissue types [4] [8].

The comparative mechanistic analysis also reveals enhanced effects on cholesterol biosynthesis and AEBS-mediated pathways, suggesting that tamoxifen methiodide may have increased potency in estrogen receptor-independent mechanisms of action [4] [20]. These enhanced effects may contribute to improved antiproliferative activity and potentially broader therapeutic applications [4] [20].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types